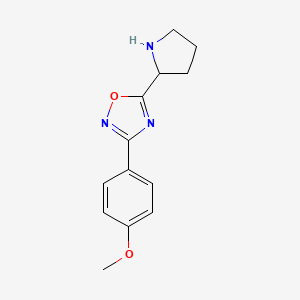

3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

Description

3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a pyrrolidin-2-yl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to mimic peptide bonds, making it a valuable scaffold in medicinal chemistry . The 4-methoxyphenyl group contributes electron-donating effects, while the pyrrolidine substituent introduces a saturated nitrogen-containing ring, influencing both steric and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-17-10-6-4-9(5-7-10)12-15-13(18-16-12)11-3-2-8-14-11/h4-7,11,14H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVXVDZJXNNDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and alternative solvents can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Electron-Donating vs. Electron-Withdrawing Groups

- 3-(4-Methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole (): The methyl group at the 4-position of the phenyl ring is weakly electron-donating. This may result in lower stability under acidic conditions and altered reactivity in nucleophilic substitution reactions.

- 3-(2-Bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole (): The bromo substituent at the 2-position is electron-withdrawing, which could increase the electrophilicity of the oxadiazole ring. This might enhance reactivity in cross-coupling reactions but reduce metabolic stability compared to the methoxy analog.

- 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole (): The chloro group is electron-withdrawing, similar to bromo, but less bulky.

Methoxy Group Implications

The 4-methoxy group in the target compound enhances solubility in polar solvents due to its hydrophilic nature. It also stabilizes the aromatic ring through resonance, which may influence π-π stacking interactions in drug-receptor binding .

Variations at Position 5 of the Oxadiazole Ring

Pyrrolidinyl vs. Non-Cyclic Substituents

- This may reduce target selectivity in biological applications.

Pyrrolidinyl vs. Aromatic Heterocycles

- 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole ():

- The pyrazole ring is aromatic and planar, enabling π-π interactions with biological targets. However, its rigidity may limit adaptability compared to the flexible pyrrolidine ring in the target compound.

Complex Structural Analogs

- 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (): This compound features additional methoxy groups and a pyrrolidinone ring. However, the increased molecular weight (395.4 g/mol) may affect pharmacokinetics.

3-(3,5-Dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-1,2,4-oxadiazole ():

- The thiophene-pyrrole system adds conjugated π-electrons, enhancing UV absorption properties. The dimethoxyphenyl group increases steric bulk, which could hinder membrane permeability.

Biological Activity

3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 1159408-61-3

Synthesis

The synthesis of 3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole typically involves the reaction of suitable precursors under controlled conditions. The oxadiazole ring is formed through the condensation of hydrazine derivatives with appropriate carbonyl compounds, followed by cyclization reactions.

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit anticancer properties. A study on various triaryl oxadiazoles indicated that they possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), AGS (gastric cancer), and HT-29 (colon cancer) cells. The cytotoxicity was evaluated using the MTT assay, with IC50 values indicating effective concentrations for inducing cell death.

The mechanism of action for 3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that this compound increases p53 expression levels and activates caspase pathways, leading to programmed cell death. This suggests that it may function similarly to established anticancer agents like Tamoxifen.

Case Studies

- Cytotoxicity Assessment : In a comparative study involving various oxadiazole derivatives, 3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to that of doxorubicin.

- Molecular Docking Studies : Molecular docking studies have indicated strong interactions between the compound and key protein targets involved in cancer proliferation. The binding affinity suggests a potential for development as a targeted therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.